molecular formula C18H22ClN3O3 B2890849 N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide CAS No. 2198049-23-7

N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide

Cat. No.: B2890849
CAS No.: 2198049-23-7
M. Wt: 363.84
InChI Key: DAUYQLQCFLUJAG-UHFFFAOYSA-N
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Description

N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide typically involves multiple steps. One common route includes the acylation of piperazine with 4-chlorophenylacetyl chloride, followed by the reaction with acryloyl chloride to introduce the prop-2-enamide moiety. The reaction conditions often require the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide is unique due to its specific structural features, such as the combination of a piperazine ring with a chlorophenyl group and an amide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-2-16(23)20-8-7-17(24)21-9-11-22(12-10-21)18(25)13-14-3-5-15(19)6-4-14/h2-6H,1,7-13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUYQLQCFLUJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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